bis(4-aza-3-indolyl)methane
Overview
Description
Bis(4-aza-3-indolyl)methane is a compound that belongs to the class of bis(indolyl)methanes, which are characterized by two indole units connected to a central methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-aza-3-indolyl)methane can be synthesized through various methods, including:
Electrophilic Substitution Reactions: One common method involves the reaction of indole derivatives with carbonyl compounds (such as aldehydes or ketones) in the presence of a catalyst.
Enzymatic Catalysis: Another approach involves the use of enzymes such as lipase TLIM to catalyze the cascade reactions of indole with aldehydes in pure water.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalytic systems, and environmentally friendly solvents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Bis(4-aza-3-indolyl)methane undergoes various types of chemical reactions, including:
Electrophilic Substitution: This is the primary reaction type for the synthesis of bis(indolyl)methanes, where indole reacts with carbonyl compounds to form the desired product.
Cycloaddition Reactions: Indole derivatives can participate in cycloaddition reactions to form diverse heterocyclic frameworks.
Common Reagents and Conditions
Catalysts: Deep eutectic solvents, lipase TLIM, aluminium triflate, and other novel catalysts.
Solvents: Water, ethanol, and other environmentally benign solvents.
Reaction Conditions: Room temperature, mild conditions, and sometimes under sonication for enhanced reaction rates.
Major Products Formed
The major products formed from these reactions are bis(indolyl)methanes, which can be further functionalized to yield a variety of biologically active compounds.
Scientific Research Applications
Bis(4-aza-3-indolyl)methane has a wide range of scientific research applications, including:
Pharmacology: It has shown potential as an anticancer agent, with activity against prostate, colon, pancreatic, and breast cancers.
Material Science: Bis(indolyl)methanes are used as probes for monitoring interactions of related molecules with transport and response-mediating proteins.
Environmental Chemistry: These compounds are studied for their potential use in environmental remediation and as green catalysts in organic synthesis.
Mechanism of Action
The mechanism of action of bis(4-aza-3-indolyl)methane involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist of the immunostimulatory orphan G protein-coupled receptor GPR84, or as an antagonist of Leishmania donovani promastigotes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Bis(indolyl)methanes (BIMs): These compounds contain two indole units connected to a central methylene bridge and exhibit similar pharmacological activities.
Diindolylmethanes (DIMs): A subclass of bis(indolyl)methanes with enhanced pharmacological profiles.
Uniqueness
Bis(4-aza-3-indolyl)methane is unique due to its specific structural features and the presence of an aza group, which may confer distinct biological activities and reactivity compared to other bis(indolyl)methanes.
Properties
IUPAC Name |
3-(1H-pyrrolo[3,2-b]pyridin-3-ylmethyl)-1H-pyrrolo[3,2-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4/c1-3-12-14(16-5-1)10(8-18-12)7-11-9-19-13-4-2-6-17-15(11)13/h1-6,8-9,18-19H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQCZLFGONFWKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC3=CNC4=C3N=CC=C4)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257320 | |
Record name | 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-38-6 | |
Record name | 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23612-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3′-Methylenebis[1H-pyrrolo[3,2-b]pyridine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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